![molecular formula C24H23FN4O2 B2918473 N-(4-acetylphenyl)-1-(6-(4-fluorophenyl)pyridazin-3-yl)piperidine-4-carboxamide CAS No. 1105218-43-6](/img/structure/B2918473.png)
N-(4-acetylphenyl)-1-(6-(4-fluorophenyl)pyridazin-3-yl)piperidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(4-acetylphenyl)-1-(6-(4-fluorophenyl)pyridazin-3-yl)piperidine-4-carboxamide, also known as compound X, is a novel small molecule that has gained interest among researchers due to its potential therapeutic applications. This compound has shown promising results in preclinical studies for the treatment of various diseases, including cancer, inflammation, and neurological disorders.
Scientific Research Applications
Synthesis and Pharmacological Potential
Research into novel diphenylbutylpiperazinepyridyl derivatives, including compounds with structural similarities to "N-(4-acetylphenyl)-1-(6-(4-fluorophenyl)pyridazin-3-yl)piperidine-4-carboxamide," highlights the exploration of synthetic pathways and pharmacological properties. These compounds demonstrate potent inhibition of neurotransmitter uptake and modulation of neurotransmitter release, presenting potential therapeutic applications in neurological and psychiatric disorders (Pettersson, 1995).
Analgesic and Antiparkinsonian Activities
The synthesis of substituted pyridine derivatives from 2-chloro-6-ethoxy-4-acetylpyridine has been explored, leading to the discovery of compounds with notable analgesic and antiparkinsonian activities. These findings underscore the potential of such chemical frameworks in addressing pain management and Parkinson's disease, thereby opening new avenues for therapeutic interventions (Amr, Maigali, Abdulla, 2008).
Antimicrobial and Antitubercular Properties
Further investigations have led to the synthesis of carboxamide derivatives with demonstrated antitubercular and antibacterial activities, highlighting their potential as novel agents in combating infectious diseases. Such research is pivotal in the ongoing battle against resistant microbial strains, offering a foundation for developing new drugs with enhanced efficacy (Bodige, Ravula, Gulipalli, Endoori, Cherukumalli, Chandra, Seelam, 2020).
Novel Fused Heterobicycles and Hybrid Derivatives
The creation of novel fused heterobicycles and hybrid derivatives from pyridine precursors illustrates the diverse synthetic capabilities and potential pharmacological applications of these compounds. Through molecular docking and in vitro screening, these studies provide a pathway for the development of innovative drugs targeting various molecular mechanisms (Flefel, El-Sofany, El-Shahat, Naqvi, Assirey, 2018).
properties
IUPAC Name |
N-(4-acetylphenyl)-1-[6-(4-fluorophenyl)pyridazin-3-yl]piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23FN4O2/c1-16(30)17-4-8-21(9-5-17)26-24(31)19-12-14-29(15-13-19)23-11-10-22(27-28-23)18-2-6-20(25)7-3-18/h2-11,19H,12-15H2,1H3,(H,26,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXXOVLNJSFUGOX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)C2CCN(CC2)C3=NN=C(C=C3)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23FN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-acetylphenyl)-1-[6-(4-fluorophenyl)pyridazin-3-yl]piperidine-4-carboxamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.